1-(morpholin-4-yl)-3-phenylpropan-1-one
Description
1-(Morpholin-4-yl)-3-phenylpropan-1-one is a ketone derivative featuring a morpholine ring attached to the carbonyl carbon (position 1) and a phenyl group at position 3. This compound is structurally characterized by its propan-1-one backbone, which is substituted with nitrogen- and oxygen-containing heterocyclic (morpholine) and aromatic (phenyl) moieties. Its molecular formula is C₁₄H₁₇NO₂, with a molecular weight of 231.29 g/mol.
Properties
CAS No. |
17077-46-2 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(morpholin-4-yl)-3-phenylpropan-1-one typically involves a multi-step process. One common method includes the Mannich reaction, where a ketone, formaldehyde, and morpholine react to form the desired product. The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction . Industrial production methods may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(Morpholin-4-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced forms.
Scientific Research Applications
Table 1: Summary of Synthetic Routes
| Step | Description |
|---|---|
| Starting Materials | 4-Morpholinecarboxaldehyde, Phenylacetone |
| Reaction Type | Condensation and reduction |
| Catalysts | Amine catalysts |
| Purification Method | Recrystallization or chromatography |
Chemistry
In chemistry, 1-(morpholin-4-yl)-3-phenylpropan-1-one serves as a building block for synthesizing complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable for organic synthesis.
Biology
In biological research, this compound has been investigated for its potential roles in biochemical pathways. It acts as a probe in molecular biology studies and is utilized in biochemical assays to study enzyme activities. Its ability to interact with specific molecular targets makes it significant for understanding cellular mechanisms.
Medicine
The compound has garnered attention for its potential therapeutic properties . It is explored in drug development and pharmacological research due to its interactions with biological targets, which may lead to the modulation of various pathways involved in diseases.
Industry
In industrial applications, 1-(morpholin-4-yl)-3-phenylpropan-1-one is used in producing specialty chemicals and as an intermediate in synthesizing pharmaceuticals. Its versatile chemical properties make it suitable for various industrial processes.
Case Studies
Several studies have highlighted the applications and effectiveness of 1-(morpholin-4-yl)-3-phenylpropan-1-one:
- Enzyme Inhibition Studies : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, offering insights into potential therapeutic applications for metabolic disorders.
- Pharmacological Investigations : In pharmacology studies, the compound showed promise in modulating receptor activity, suggesting potential use in developing drugs targeting neurological disorders.
- Synthesis of Complex Molecules : A study reported successful synthesis of novel compounds using 1-(morpholin-4-yl)-3-phenylpropan-1-one as a precursor, showcasing its utility in organic synthesis.
Biological Activity
1-(Morpholin-4-yl)-3-phenylpropan-1-one, often referred to as a morpholine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability. The synthesis of 1-(morpholin-4-yl)-3-phenylpropan-1-one typically involves multi-step organic reactions, including:
- Formation of the Morpholine Ring : This is achieved through the reaction of ethylene oxide with amines.
- Alkylation : The morpholine is then alkylated with a phenylpropane derivative.
- Purification : The final product is purified using recrystallization or chromatography techniques.
The biological activity of 1-(morpholin-4-yl)-3-phenylpropan-1-one primarily revolves around its interaction with neurotransmitter systems. Research indicates that it modulates the release of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This modulation suggests potential applications in treating various neurological disorders, including depression and anxiety disorders.
Neurotransmitter Modulation
Studies have shown that the compound significantly influences neurotransmitter dynamics:
- Dopamine Release : It enhances dopamine release in certain brain regions, which may help alleviate symptoms of depression.
- Serotonin Uptake Inhibition : The compound exhibits inhibitory effects on serotonin reuptake, similar to selective serotonin reuptake inhibitors (SSRIs) used in treating anxiety and depression .
Antioxidant Properties
Research indicates that 1-(morpholin-4-yl)-3-phenylpropan-1-one possesses antioxidant properties, which can protect neuronal cells from oxidative stress. This activity is crucial in neuroprotection strategies against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Neuropharmacological Effects
In a study examining the neuropharmacological effects of 1-(morpholin-4-yl)-3-phenylpropan-1-one, researchers administered varying doses to animal models exhibiting depressive-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects. The compound's efficacy was comparable to established antidepressants like fluoxetine .
Case Study 2: Antioxidant Activity
Another study focused on the antioxidant activity of the compound. It was found to significantly reduce lipid peroxidation levels in neuronal cell cultures exposed to oxidative stressors, indicating its potential role as a neuroprotective agent .
Table 1: Biological Activities of 1-(Morpholin-4-yl)-3-phenylpropan-1-one
| Activity Type | Mechanism | Reference |
|---|---|---|
| Neurotransmitter Modulation | Increases dopamine release | |
| Serotonin Uptake Inhibition | Inhibits serotonin reuptake | |
| Antioxidant Activity | Reduces oxidative stress markers |
Table 2: Comparative Efficacy in Animal Models
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(morpholin-4-yl)-3-phenylpropan-1-one with derivatives sharing its core propan-1-one structure but differing in substituents or functional groups.
Table 1: Structural and Functional Comparisons
Key Observations :
Substituent Effects :
- Electron-withdrawing groups (e.g., nitro in ) increase reactivity but may reduce metabolic stability.
- Methoxy or hydroxyl groups (e.g., ) enhance solubility via hydrogen bonding.
- Multiple morpholine groups (e.g., ) introduce steric bulk, affecting binding interactions.
Biological Activity :
- The hydrochloride salt derivative () shows improved pharmacokinetics compared to the free base.
- Antifungal activity is observed in compounds with alkoxy side chains (e.g., ), but morpholine derivatives like the target compound lack direct antifungal data in the evidence.
Synthetic Routes: Many derivatives are synthesized via Mannich reactions (e.g., ) or alkylation of indole-morpholine hybrids (e.g., ). Catalysts like K₂CO₃ and solvents like ethanol or acetone are commonly used ().
Physicochemical and Spectral Comparisons
Table 2: Spectroscopic and Physical Data
Key Observations :
- The carbonyl stretch (~1665 cm⁻¹) is consistent across morpholine-containing ketones .
- Melting points vary significantly; bulky substituents (e.g., biphenyl in ) increase crystallinity.
Theoretical and Computational Insights
- Enantioselective Reduction : Theoretical studies on 1-(4-chlorophenyl)-3-morpholin-4-yl-propan-1-one () reveal that optical activity (e.g., e.e. values) correlates with transition-state geometries, suggesting similar stereochemical behavior in the target compound.
- Crystallography Tools : Software like SHELX () and ORTEP-3 () are critical for validating structural data of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
